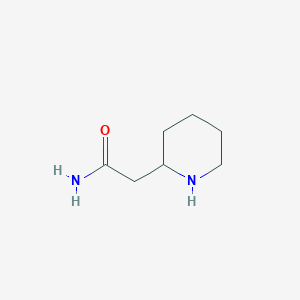

2-(Piperidin-2-yl)acetamide

Description

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this compound remains limited, studies on structurally analogous piperidine-acetamide derivatives provide insights. For example, the crystal structure of N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide (a lidocaine analog) reveals a monoclinic space group (P21/c) with intramolecular N–H···N hydrogen bonding stabilizing a chair conformation of the piperidine ring. The dihedral angle between the acetamide group and the aromatic ring in such analogs typically ranges between 4.5° and 14.8°, influencing planar or twisted conformations.

In this compound, steric interactions between the acetamide substituent and the piperidine ring likely favor a half-chair or envelope conformation , minimizing eclipsing interactions. The amide group’s planarity (sp² hybridization at the carbonyl carbon) further restricts rotational freedom around the C–N bond.

Computational Molecular Modeling

Density functional theory (DFT) simulations of piperidine derivatives, such as those in QSAR studies of furan-pyrazole piperidines, predict that this compound adopts a low-energy conformation with:

- Torsional angles : ~60° between the piperidine ring and acetamide group

- Bond lengths : C–N (1.45 Å) and C=O (1.23 Å) consistent with standard amide geometries.

Molecular dynamics simulations suggest that solvation in polar solvents (e.g., water) induces partial protonation of the piperidine nitrogen, increasing solubility via charge-assisted hydrogen bonding. The compound’s polar surface area (55.1 Ų) and logP (-0.8) align with moderate membrane permeability.

Stereochemical Considerations

Chiral Center Configuration

The 2-position of the piperidine ring in this compound constitutes a stereogenic center , giving rise to two enantiomers:

- (R)-2-(piperidin-2-yl)acetamide

- (S)-2-(piperidin-2-yl)acetamide

The absolute configuration significantly impacts biological activity. For instance, methylphenidate derivatives with (R,R)-stereochemistry exhibit higher dopamine reuptake inhibition than their (S,S)-counterparts. Chirality also influences physicochemical properties; enantiomers may differ in melting points, solubility, and crystallization behavior.

Table 2: Stereochemical descriptors

| Parameter | Value | Source |

|---|---|---|

| Chiral centers | 1 (C2 of piperidine) | |

| Specific rotation | Not reported | – |

| Enantiomeric excess (ee) | Dependent on synthesis route |

Enantiomeric Resolution Techniques

Chiral Chromatography :

High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) effectively resolves enantiomers. Mobile phases often combine hexane-isopropanol mixtures with 0.1% diethylamine to suppress silanol interactions.Enzymatic Resolution :

Lipases (e.g., Candida antarctica lipase B) catalyze the stereoselective hydrolysis of ester precursors. For example, racemic methyl α-phenyl-2-piperidineacetate undergoes enzymatic cleavage to yield (R)-2-(piperidin-2-yl)acetamide with >90% ee.Crystallization-Induced Diastereomer Resolution : Diastereomeric salts formed with chiral acids (e.g., tartaric acid) exhibit differential solubility, enabling separation via fractional crystallization. This method achieved 98% ee for (S)-2-phenyl-2-piperidin-2-ylacetamide in a methylphenidate synthesis.

Properties

IUPAC Name |

2-piperidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)5-6-3-1-2-4-9-6/h6,9H,1-5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGRYWXHDOJTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98428-31-0 | |

| Record name | 2-(piperidin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-2-yl)acetamide typically involves the reaction of piperidine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2-(Piperidin-2-yl)acetamide serves as a crucial building block in the synthesis of more complex organic compounds. Its structure allows it to act as a chiral ligand in asymmetric synthesis, facilitating the development of enantiomerically pure substances which are vital in pharmaceuticals.

Synthesis Methods

The compound can be synthesized through multiple pathways, including:

- Acylation of Piperidine : Reacting phenylacetyl chloride with piperidine.

Biological Research

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and mechanisms of action. It has been shown to interact with various receptors and enzymes involved in neurotransmission, potentially elucidating its role in modulating synaptic activity.

Pharmacological Applications

The compound has been investigated for its pharmacological properties, including:

- Analgesic Effects : Potential use in pain management through inhibition of soluble epoxide hydrolase (sEH), which is linked to inflammatory pain pathways .

- Anti-inflammatory Activity : Demonstrated efficacy in reducing nitric oxide production in activated glial cells, indicating its potential for treating neuroinflammation .

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound could serve as an intermediate in the synthesis of pharmaceutical drugs targeting various conditions:

- Autoimmune Diseases : Derivatives of this compound have been explored as modulators for ROR-gamma, a target for autoimmune therapies .

- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is used in the production of fine chemicals and agrochemicals. Its versatility as a precursor allows for the development of specialized compounds used in various applications ranging from pharmaceuticals to agricultural products.

Table 1: Synthesis Methods of this compound

| Method | Description | Reference |

|---|---|---|

| Acylation | Reaction with phenylacetyl chloride | |

| Coupling Reactions | Using coupling reagents like EDC·HCl | |

| Amidation | Formation via amidation reactions |

Table 2: Biological Activities

Case Studies

-

Inhibition of Soluble Epoxide Hydrolase (sEH)

A study demonstrated that derivatives of this compound exhibited potent inhibition against sEH, leading to significant reductions in inflammatory markers in vitro and in vivo. This suggests a pathway for developing new analgesics targeting chronic pain conditions . -

ROR-Gamma Modulation for Autoimmune Diseases

Research into derivatives of this compound indicated their potential as ROR-gamma modulators, providing insights into new therapeutic strategies for autoimmune diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidinyl acetamide derivatives exhibit diverse pharmacological profiles depending on substituents, piperidine ring position (2-yl vs. 4-yl), and linker groups. Below is a detailed comparison:

Structural and Pharmacological Comparisons

Key Findings

Positional Isomerism :

- Piperidin-2-yl vs. 4-yl : this compound derivatives (e.g., the target compound) are more commonly associated with cholinesterase inhibition , whereas 4-yl derivatives (e.g., 9a–9d) show potent sEH inhibition, a target for inflammatory diseases .

- Substituent Effects : Aryl groups (e.g., 4-bromophenyl in ) enhance receptor specificity (e.g., FPR2 agonism), while heterocyclic linkers (e.g., pyridyl in ) improve viral protease binding.

Biological Activity: MAO Inhibition: A structurally related compound, N-[5-(acetyloxy)-2-(4-chlorophenyl)quinoxalin-7-yl]acetamide, exhibits MAO-A selectivity (IC₅₀ = 0.028 mM) , suggesting that electron-withdrawing groups enhance MAO-A affinity. Antimicrobial Activity: Benzo[d]thiazole-sulfonyl acetamides (e.g., compound 47) show gram-positive bacterial inhibition (MIC = 2–4 µg/mL) .

Computational Insights :

- Pyridine-containing acetamides (e.g., 5RGX ) bind SARS-CoV-2 protease via H-bonds with ASN142 and HIS163, highlighting the role of aromatic linkers in antiviral design .

Biological Activity

2-(Piperidin-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of piperidine derivatives, which are known for their diverse therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound has been identified as a modulator of glycine metabolism, which plays a crucial role in several physiological processes, including neurotransmission and cellular energy metabolism. Specifically, it has been linked to the inhibition of the glycine cleavage system P-protein (GLDC), suggesting a potential role in treating conditions associated with abnormal glycine metabolism .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of nitric oxide in activated glial cells, indicating its potential as an anti-inflammatory agent . This effect is particularly relevant in neuroinflammatory conditions where excessive nitric oxide production contributes to neuronal damage.

Cytotoxicity and Anticancer Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative activity against breast and colon cancer cell lines. The mechanism involves the induction of apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspases .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets. Modifications to the piperidine ring or acetamide group can significantly alter its pharmacological properties. Research suggests that optimizing these structural components could enhance its efficacy and selectivity towards specific targets, potentially leading to the development of novel therapeutics .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(Piperidin-2-yl)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives and acetamide precursors. For example, reacting piperidine-2-carboxylic acid derivatives with acetylating agents like acetic anhydride under controlled pH conditions. Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) may improve yield and reduce reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and substituent positions.

- LC-HRMS/MS for molecular weight verification and impurity profiling.

- Single-crystal X-ray diffraction (using SHELXL ) to resolve stereochemistry and validate crystallographic purity.

- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How does this compound behave under varying storage conditions?

Stability studies recommend storage at 2–8°C in inert, moisture-free environments. The compound is sensitive to prolonged exposure to light and humidity, which may lead to hydrolytic degradation of the acetamide group. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring is advised for long-term storage protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer identification during synthesis?

Misidentification of regioisomers (e.g., ortho vs. meta substitution) can occur due to similar chromatographic retention times. To resolve this:

- Use high-resolution mass spectrometry (HRMS) to distinguish exact mass differences.

- Compare experimental ¹H-NMR chemical shifts with DFT-calculated values for candidate structures.

- Synthesize and characterize reference standards for each isomer, as demonstrated in studies correcting misassigned metabolites .

Q. What crystallographic strategies ensure accurate structure validation of this compound derivatives?

- Employ SHELX programs (e.g., SHELXL ) for refinement against high-resolution diffraction data.

- Validate hydrogen bonding networks and torsional angles using PLATON or Mercury software.

- Cross-check with CCDC databases to identify polymorphic discrepancies, as seen in studies resolving thieno-pyrimidinone derivatives .

Q. How can molecular docking studies optimize this compound’s bioactivity?

- Use AutoDock 4.2 or Vina to model ligand-receptor interactions (e.g., SARS-CoV-2 enzymes ).

- Refine docking poses with MD simulations (AMBER/CHARMM) to assess binding stability.

- Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements).

Q. What methodologies are used to study the compound’s pharmacokinetics in vitro?

- HPLC-MS/MS for quantification in biological matrices (plasma, liver microsomes).

- Caco-2 cell monolayers to assess intestinal permeability.

- CYP450 inhibition assays to evaluate metabolic stability and drug-drug interaction risks .

Q. How can polymorphic forms of the compound impact experimental reproducibility?

Polymorphs may exhibit varying solubility and bioavailability. Mitigation strategies include:

- PXRD to screen for crystalline forms.

- DSC/TGA to analyze thermal stability.

- Controlled crystallization (e.g., solvent-antisolvent methods) to isolate desired polymorphs .

Q. What protocols ensure reliable quantification of this compound in complex biological samples?

Q. How can green chemistry principles improve the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.